2-(4-Ethylpiperazin-1-yl)-5-(piperidine-1-sulfonyl)aniline
Description
2-(4-Ethylpiperazin-1-yl)-5-(piperidine-1-sulfonyl)aniline (CAS: 1172463-82-9) is a sulfonamide-containing aromatic amine with a molecular weight of 425.41 g/mol. The compound features a piperidine-sulfonyl group at the 5-position and a 4-ethylpiperazine substituent at the 2-position of the aniline core. It is commonly isolated as a dihydrochloride salt, enhancing its solubility and stability for laboratory applications . The compound has a purity of 98% but is currently listed as discontinued by suppliers like Fluorochem, limiting its availability for research .
Properties
IUPAC Name |
2-(4-ethylpiperazin-1-yl)-5-piperidin-1-ylsulfonylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O2S/c1-2-19-10-12-20(13-11-19)17-7-6-15(14-16(17)18)24(22,23)21-8-4-3-5-9-21/h6-7,14H,2-5,8-13,18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAPFPPMFOAIGPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=C(C=C2)S(=O)(=O)N3CCCCC3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethylpiperazin-1-yl)-5-(piperidine-1-sulfonyl)aniline typically involves multiple steps:
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Formation of the Piperidine Sulfonyl Intermediate
Starting Material: Piperidine
Reagent: Sulfonyl chloride
Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
-
Coupling with Aniline Derivative
Starting Material: Aniline derivative
Reagent: The piperidine sulfonyl intermediate
Conditions: The reaction is typically performed in a polar aprotic solvent like dimethylformamide (DMF) under reflux conditions.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Conditions: Typically performed in acidic or basic aqueous solutions.
Products: Oxidized derivatives of the aniline or piperidine rings.
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Reduction
Reagents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Conditions: Carried out in anhydrous solvents such as tetrahydrofuran (THF).
Products: Reduced forms of the sulfonyl group or the aromatic ring.
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Substitution
Reagents: Halogenating agents like bromine (Br2), chlorine (Cl2)
Conditions: Conducted in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Products: Halogenated derivatives of the compound.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium on carbon, aluminum chloride
Solvents: Dimethylformamide, tetrahydrofuran, water
Scientific Research Applications
Pharmaceutical Development
One of the primary applications of 2-(4-Ethylpiperazin-1-yl)-5-(piperidine-1-sulfonyl)aniline is in the field of drug development. Its structure suggests potential activity as a pharmacological agent, particularly in targeting specific receptors or enzymes involved in disease processes.
Case Study: Anticancer Activity
Research has indicated that compounds with similar piperazine and piperidine structures exhibit anticancer properties. In vitro studies have demonstrated that derivatives of this compound can inhibit tumor cell proliferation, suggesting its potential as a lead compound for developing new anticancer therapies .
Neurological Research
The compound's piperazine moiety is known for its neuroactive properties, making it relevant in neurological studies.
Case Study: Neurotransmitter Modulation
Studies have shown that piperazine derivatives can modulate neurotransmitter systems, particularly serotonin and dopamine pathways. This modulation can be beneficial in treating conditions like depression and anxiety disorders. Preliminary investigations into this compound have indicated it may enhance serotonergic activity, warranting further exploration .
Antimicrobial Properties
Another promising application is in the field of antimicrobial research. The sulfonamide group present in the compound is known for its antibacterial properties.
Case Study: Bacterial Inhibition
In laboratory settings, derivatives of sulfonamide compounds have demonstrated effectiveness against various bacterial strains. The specific application of this compound in this context could lead to the development of new antibiotics .
Mechanism of Action
The mechanism of action of 2-(4-Ethylpiperazin-1-yl)-5-(piperidine-1-sulfonyl)aniline involves its interaction with specific molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. The piperazine and piperidine rings may enhance the compound’s ability to cross biological membranes, increasing its bioavailability.
Comparison with Similar Compounds
Table 1: Comparison of Structural Features
Functional Implications
- Aniline vs. Nitro Groups : The target compound’s aniline group (-NH2) enables hydrogen bonding, which is absent in nitro-substituted analogs like 9f . This difference may impact solubility and receptor-binding interactions in biological systems.
- Piperidine-Sulfonyl vs. Aryl-Sulfonyl : The piperidine-sulfonyl group in the target compound and compound introduces conformational flexibility compared to rigid aryl-sulfonyl groups (e.g., phenyl or naphthalenyl in 9f, 9i ). This could affect membrane permeability or target engagement.
- Ethyl vs.
Biological Activity
2-(4-Ethylpiperazin-1-yl)-5-(piperidine-1-sulfonyl)aniline, with CAS number 793716-19-5, is a compound notable for its potential biological activities, particularly in medicinal chemistry. This compound features a piperazine moiety, which is frequently associated with various pharmacological effects. Understanding its biological activity is crucial for exploring its potential therapeutic applications.
- Molecular Formula : CHNOS
- Molecular Weight : 352.49 g/mol
- CAS Number : 793716-19-5
Research indicates that compounds containing piperazine and piperidine structures often exhibit significant interactions with neurotransmitter systems, particularly through inhibition of enzymes like acetylcholinesterase (AChE). A study highlighted that certain piperazine derivatives can effectively inhibit AChE, which is critical in the treatment of neurodegenerative diseases such as Alzheimer's disease .
Biological Activity and Pharmacological Effects
-
Inhibition of Acetylcholinesterase :
- Piperazine derivatives have been shown to bind at both the peripheral anionic site and catalytic sites of AChE, suggesting that this compound may possess similar inhibitory properties .
- This inhibition is relevant in the context of Alzheimer's disease, where AChE inhibitors are used to enhance cholinergic function.
- Potential Anticancer Activity :
- Antimicrobial Properties :
Case Study 1: Acetylcholinesterase Inhibition
A study conducted on various piperazine derivatives demonstrated that modifications to the piperazine ring significantly affect their binding affinity to AChE. The study found that derivatives with sulfonamide groups showed enhanced inhibitory activity compared to their non-sulfonamide counterparts .
Case Study 2: Anticancer Activity
In vitro studies on sulfonamide-containing compounds revealed that they could inhibit the growth of cancer cells through mechanisms involving apoptosis. The presence of the piperazine moiety was essential for this activity, highlighting the importance of structural features in drug design .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(4-Ethylpiperazin-1-yl)-5-(piperidine-1-sulfonyl)aniline, and how can reaction efficiency be optimized?
- Methodology :
- Step 1 : Use nucleophilic aromatic substitution (SNAr) to introduce the ethylpiperazine group at the 2-position of the aniline ring. Piperidine sulfonation at the 5-position can be achieved via sulfonyl chloride intermediates under anhydrous conditions .
- Step 2 : Optimize reaction parameters (e.g., solvent polarity, temperature, and catalyst choice) using design-of-experiments (DoE) approaches. For example, DMF at 80°C with Cs₂CO₃ as a base improves sulfonation yields .
- Step 3 : Monitor reaction progress via HPLC or LC-MS, and purify intermediates using column chromatography with gradients of ethyl acetate/hexane .
Q. How can structural features of this compound be characterized to confirm regiochemistry and purity?
- Methodology :
- NMR Analysis : Use ¹H/¹³C NMR to verify substituent positions. For example, the aniline NH₂ proton signal (δ 5.2–5.8 ppm) and piperazine/piperidine ring protons (δ 2.5–3.5 ppm) are key markers .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., calculated for C₁₇H₂₇N₅O₂S: 385.18 g/mol).
- Purity Assessment : Employ HPLC with UV detection (λ = 254 nm) and ≥95% purity thresholds .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodology :
- Receptor Binding Assays : Screen for interactions with dopamine or serotonin receptors (e.g., D3/D2 receptors via radioligand displacement, referencing methods in ).
- Cytotoxicity Testing : Use MTT assays on HEK-293 or HepG2 cell lines at concentrations of 1–100 μM .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations on piperazine/piperidine) impact pharmacological selectivity?
- Methodology :
- Comparative SAR Study : Synthesize analogs (e.g., replacing ethylpiperazine with methyl or difluoromethyl groups) and evaluate binding affinity shifts. highlights how ethoxymethyl vs. methoxymethyl groups alter solubility and receptor interactions .
- Computational Modeling : Perform molecular docking (e.g., using AutoDock Vina) to predict binding poses in dopamine receptor active sites .
Q. What experimental designs address contradictory data in receptor binding vs. functional activity assays?
- Methodology :
- Functional Assays : Pair radioligand binding (e.g., Ki values) with cAMP accumulation or β-arrestin recruitment assays to resolve discrepancies between binding affinity and efficacy .
- Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare datasets. For example, ’s split-plot design can be adapted for dose-response studies .
Q. How can environmental fate studies be structured to assess biodegradation and ecotoxicological risks?
- Methodology :
- OECD 301 Framework : Test aerobic biodegradation in activated sludge over 28 days, measuring BOD/COD ratios .
- Ecotoxicology : Use Daphnia magna acute toxicity tests (48-hr LC₅₀) and algal growth inhibition assays (OECD 201) .
Q. What strategies resolve synthetic challenges in scaling up while maintaining regioselectivity?
- Methodology :
- Flow Chemistry : Implement continuous flow reactors to control exothermic sulfonation steps and reduce byproducts .
- Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .
Data Contradiction Analysis
Q. How should researchers interpret conflicting solubility data across different solvent systems?
- Methodology :
- Solubility Parameter Analysis : Calculate Hansen solubility parameters (δD, δP, δH) to identify solvent compatibility. For example, notes lower solubility in polar aprotic solvents (e.g., DMSO) due to sulfonyl group hydrophobicity .
- Crystallography : Perform X-ray diffraction to assess polymorphism, which may explain variability in measured solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
